N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 894548-48-2
VCID: VC4734841
InChI: InChI=1S/C27H27N3O3/c1-18-9-10-19(2)24(13-18)29-26(31)17-30-25-15-23(33-3)12-11-20(25)14-21(27(30)32)16-28-22-7-5-4-6-8-22/h4-15,28H,16-17H2,1-3H3,(H,29,31)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Molecular Formula: C27H27N3O3
Molecular Weight: 441.531

N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

CAS No.: 894548-48-2

Cat. No.: VC4734841

Molecular Formula: C27H27N3O3

Molecular Weight: 441.531

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide - 894548-48-2

Specification

CAS No. 894548-48-2
Molecular Formula C27H27N3O3
Molecular Weight 441.531
IUPAC Name 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C27H27N3O3/c1-18-9-10-19(2)24(13-18)29-26(31)17-30-25-15-23(33-3)12-11-20(25)14-21(27(30)32)16-28-22-7-5-4-6-8-22/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Standard InChI Key AYQTZAGDEWMEDB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4

Introduction

N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C27H27N3O3, indicating a structure rich in aromatic rings and nitrogen-containing functional groups. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Synthesis and Preparation

The synthesis of N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent modifications to introduce the methoxy and phenylamino methyl groups. Specific reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity but are often detailed in proprietary research or specific publications.

Biological Activity and Potential Applications

Quinoline derivatives, including this compound, have been explored for their potential biological activities, such as antimicrobial and anticancer effects. The presence of multiple aromatic rings and nitrogen atoms suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is not available, quinoline derivatives are generally known to exhibit such properties.

Anticancer Activity

Similar to other quinoline derivatives, this compound may have anticancer potential due to its ability to interact with biological targets involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action for N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is not fully elucidated but is likely related to its interaction with enzymes or receptors involved in disease processes. Quinoline derivatives often exert their effects by modulating these biological targets.

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